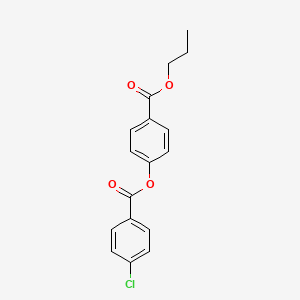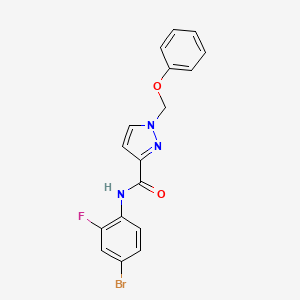![molecular formula C17H21NO2S3 B4642965 N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4642965.png)
N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide
Description
Benzenesulfonamides are a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The synthesis, analysis, and properties of these compounds, including derivatives like N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide, are of significant interest due to their potential as inhibitors and for other pharmacological applications.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. Advanced methods may incorporate palladium-copper-catalyzed reactions for introducing various functional groups, enabling the synthesis of complex derivatives (Miura et al., 1998).
Molecular Structure Analysis
Benzenesulfonamide derivatives often display characteristic crystal and molecular structures, with π–π interactions and hydrogen bonding playing crucial roles in their stabilization. X-ray crystallography has revealed that these molecules can form extensive intermolecular networks, contributing to their solid-state properties (Borges et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamides can participate in various chemical reactions, including oxidative cross-coupling and substitution reactions, which are essential for modifying their structure and enhancing their biological activity. These reactions facilitate the introduction of different substituents, affecting the compounds' chemical properties and reactivity (Miura et al., 1998).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' packing, intermolecular interactions, and stability, influencing their physical properties and application potential (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including acidity, basicity, and reactivity towards various chemical reagents, are determined by their functional groups and molecular structure. Computational studies, including DFT calculations, help predict these properties and the compounds' behavior in different chemical environments (Ceylan et al., 2015).
properties
IUPAC Name |
N-(4-butylsulfanylphenyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S3/c1-3-4-13-22-16-7-5-14(6-8-16)18-23(19,20)17-11-9-15(21-2)10-12-17/h5-12,18H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDODZQUBDXWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4642885.png)
![N-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-oxazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B4642892.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642914.png)


![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4642941.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B4642957.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4642993.png)
![4-tert-butyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4642995.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4643003.png)

![2-(4-chlorophenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4643008.png)